molecular formula C19H15ClN2O2 B11551121 N'-[(E)-(2-chlorophenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide

N'-[(E)-(2-chlorophenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide

Cat. No.: B11551121
M. Wt: 338.8 g/mol
InChI Key: NEKNDWSVDDPRQT-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(2-chlorophenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a chlorophenyl group and a naphthalen-2-yloxy group attached to an acetohydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-chlorophenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide typically involves the condensation of 2-chlorobenzaldehyde with 2-(naphthalen-2-yloxy)acetohydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete condensation. The resulting product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(2-chlorophenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis systems could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-chlorophenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

    Oxidation: The major products are oxides of the original compound.

    Reduction: The major products are amines derived from the hydrazide group.

    Substitution: The major products are substituted derivatives of the original compound.

Scientific Research Applications

N’-[(E)-(2-chlorophenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2-chlorophenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt cellular processes, leading to the desired therapeutic effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2-chlorophenyl)methylidene]-2-cyanoacetohydrazide
  • 2-(naphthalen-2-yloxy)-N’-[2-(naphthalen-2-yloxy)acetyl]acetohydrazide
  • N’-[(E)-(2-chlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Uniqueness

N’-[(E)-(2-chlorophenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide is unique due to its specific combination of a chlorophenyl group and a naphthalen-2-yloxy group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C19H15ClN2O2

Molecular Weight

338.8 g/mol

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]-2-naphthalen-2-yloxyacetamide

InChI

InChI=1S/C19H15ClN2O2/c20-18-8-4-3-7-16(18)12-21-22-19(23)13-24-17-10-9-14-5-1-2-6-15(14)11-17/h1-12H,13H2,(H,22,23)/b21-12+

InChI Key

NEKNDWSVDDPRQT-CIAFOILYSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)N/N=C/C3=CC=CC=C3Cl

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NN=CC3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.